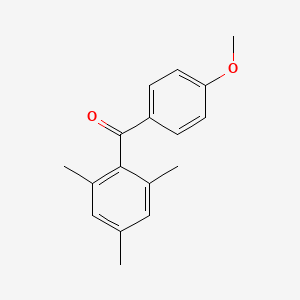
(4-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesityl(4-methoxyphenyl)methanone is an organic compound characterized by the presence of a mesityl group (1,3,5-trimethylphenyl) and a 4-methoxyphenyl group attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mesityl(4-methoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. For instance, a common synthetic route involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Mesityl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Mesityl(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of mesityl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. For example, its potential anti-inflammatory effects may be due to the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
(4-methoxyphenyl)(4-phenyl-3-quinolinyl)methanone: This compound shares the 4-methoxyphenyl group but differs in the presence of a quinoline moiety.
(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Another similar compound that includes an indole group instead of a mesityl group.
Uniqueness: Mesityl(4-methoxyphenyl)methanone is unique due to the presence of both mesityl and 4-methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
1150-51-2 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-11-9-12(2)16(13(3)10-11)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
SXDMORWHYKRYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















